3-cyano-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide
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Overview
Description
3-cyano-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide is a useful research compound. Its molecular formula is C18H23N3OS and its molecular weight is 329.46. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Sensing
A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, synthesized through direct acylation reactions, demonstrated solid-state properties and hydrogen bonding interactions in solution phase. Among these, a derivative showcased a drastic color transition from colorless to black in response to fluoride anions, indicating potential for colorimetric sensing applications (Younes et al., 2020).
Heterocyclic Chemistry and Bioactivity
Cyanoacetamide derivatives, synthesized from 2-amino-tetrahydrobenzothiophene-3-carboxylate ethyl ester, were used in creating benzothiophenes with promising antioxidant activities. This demonstrates the compound's versatility in synthesizing heterocyclic compounds with potential biological activities (Bialy & Gouda, 2011).
Pharmacological Potential
While avoiding specifics on drug use and dosage, research into similar compounds, such as the synthesis and evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofurans], indicates a broad interest in derivatives for potential central nervous system (CNS) applications. These compounds have shown marked inhibition of tetrabenazine-induced ptosis, suggesting antidepressant properties (Martin et al., 1981).
Material Science and Electrochemistry
The electrochemical behavior of dihydropyridines and tetrahydrobipyridines derived from NAD+ model compounds in aprotic media has been investigated, revealing the oxidation and reduction processes. This research provides insight into the electrochemical properties of similar compounds, suggesting applications in material science and electrochemical sensors (Trazza et al., 1982).
Molecular Interaction Studies
Investigations into the molecular interaction of cannabinoid receptor antagonists highlight the significance of structural analogues in understanding receptor-ligand interactions. This research is crucial for the development of therapeutic agents targeting cannabinoid receptors (Shim et al., 2002).
Mechanism of Action
Target of Action
The primary target of the compound is the nuclear hormone receptor retinoic acid receptor-related orphan C2 (RORC2, also known as RORγt) . RORC2 is a promising target for the treatment of autoimmune diseases .
Mode of Action
The compound acts as an inverse agonist of RORC2 . It binds to RORC2 with high affinity, inhibiting the production of IL-17, a key pro-inflammatory cytokine . This interaction results in a reduction of inflammation, particularly in autoimmune conditions .
Biochemical Pathways
The compound’s action primarily affects the IL-17 pathway . IL-17 is a pro-inflammatory cytokine that plays a dominant role in inflammation, autoimmunity, and host defense . By inhibiting the production of IL-17, the compound can reduce inflammation and potentially alleviate symptoms of autoimmune diseases .
Pharmacokinetics
These properties suggest that the compound can be effectively absorbed and distributed in the body, metabolized without rapid degradation, and excreted in a controlled manner .
Result of Action
The primary result of the compound’s action is a reduction in IL-17 levels . This leads to a decrease in inflammation, as IL-17 stimulates resident cells to secrete chemokines and other pro-inflammatory mediators . In a preclinical in vivo animal model, the compound was able to reduce IL-17 levels and skin inflammation upon oral administration .
Properties
IUPAC Name |
3-cyano-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c19-11-15-2-1-3-16(10-15)18(22)20-12-14-4-7-21(8-5-14)17-6-9-23-13-17/h1-3,10,14,17H,4-9,12-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQMOYMSYGRIGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC(=C2)C#N)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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